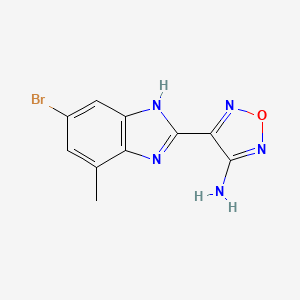![molecular formula C20H25N3O2 B7356600 N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7356600.png)
N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide, also known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel expressed in sensory neurons that is activated by various stimuli, including heat, acid, and capsaicin. BCTC has been widely used as a tool compound to investigate the role of TRPV1 in various physiological and pathological processes.
作用机制
N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide acts as a competitive antagonist of the TRPV1 channel, binding to the channel pore and preventing the influx of calcium ions. This leads to a decrease in TRPV1-mediated responses, including pain sensation and thermoregulation.
Biochemical and Physiological Effects
This compound has been shown to inhibit TRPV1-mediated calcium influx in sensory neurons, leading to a decrease in pain sensation. This compound has also been shown to inhibit TRPV1-mediated thermoregulation, leading to a decrease in body temperature. In addition, this compound has been shown to inhibit TRPV1-mediated inflammation and cancer cell proliferation.
实验室实验的优点和局限性
N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide is a highly selective TRPV1 antagonist, which makes it a valuable tool compound for investigating the role of TRPV1 in various physiological and pathological processes. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential off-target effects at high concentrations.
未来方向
Future research on N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide could focus on developing more potent and selective TRPV1 antagonists, as well as investigating the role of TRPV1 in other physiological and pathological processes. In addition, this compound could be used in combination with other compounds to investigate the synergistic effects of TRPV1 inhibition in various disease models.
合成方法
N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide can be synthesized via a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-(4-oxo-3H-quinazolin-2-yl)butan-1-amine, which can be achieved by reacting 2-aminobutanoic acid with anthranilic acid in the presence of a coupling reagent. The resulting intermediate is then reacted with bicyclo[2.2.2]octan-1-amine in the presence of a coupling reagent to yield this compound.
科学研究应用
N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide has been used extensively in scientific research to investigate the role of TRPV1 in various physiological and pathological processes. For example, this compound has been shown to inhibit TRPV1-mediated calcium influx in sensory neurons, which is involved in pain sensation. This compound has also been used to investigate the role of TRPV1 in thermoregulation, inflammation, and cancer.
属性
IUPAC Name |
N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-18(23-20-11-8-14(9-12-20)10-13-20)7-3-6-17-21-16-5-2-1-4-15(16)19(25)22-17/h1-2,4-5,14H,3,6-13H2,(H,23,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBPNZDYIUNTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)NC(=O)CCCC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile](/img/structure/B7356517.png)



![2-[4-(difluoromethyl)phenyl]-4-propyl-1H-pyrimidin-6-one](/img/structure/B7356543.png)

![N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-(methylamino)acetamide](/img/structure/B7356575.png)
![2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7356580.png)
![6-[(E)-2-(5-chloro-2-fluorophenyl)ethenyl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356587.png)
![6-[(E)-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethenyl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356591.png)
![2-[[2-tert-butylsulfanylethyl(ethyl)amino]methyl]-3H-quinazolin-4-one](/img/structure/B7356605.png)
![6-[2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356616.png)
![2-[fluoro-[4-(trifluoromethyl)phenyl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356623.png)
